molecular formula C14H15N3O3 B2874640 6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide CAS No. 2034282-15-8

6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide

Cat. No.: B2874640
CAS No.: 2034282-15-8
M. Wt: 273.292
InChI Key: ZBLJUELMIBVUFV-UHFFFAOYSA-N
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Description

6-Methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a methoxy group at position 6 of the pyrimidine ring and a 3-methoxybenzylamine substituent at the carboxamide nitrogen. This compound is synthesized via multi-step procedures, including condensation reactions with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequent functionalization steps .

Properties

IUPAC Name

6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-5-3-4-10(6-11)8-15-14(18)12-7-13(20-2)17-9-16-12/h3-7,9H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLJUELMIBVUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with 3-methoxybenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Positional Isomerism of Methoxy Groups

  • N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Substituents: 4-methoxyphenyl (vs. 3-methoxybenzyl in the target compound). This positional difference may alter binding affinity in enzyme assays .

Heteroaromatic vs. Benzyl Substituents

  • 6-Methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide (): Substituents: Thiophene methyl group (vs. 3-methoxybenzyl).

Antitubercular Pyrimidine Carboxamides

  • Compound 43 (): 6-((4-Fluorobenzyl)(methyl)amino)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)pyrimidine-4-carboxamide. Yield: 29%. Bioactivity: Exhibits antitubercular activity (MIC < 1 µM against M. tuberculosis). Key Feature: The 4-fluorobenzyl group enhances target selectivity, while the piperazine-pyridine moiety improves membrane permeability .
  • Compound 44 (): N-(4-(4-Acetylpiperazin-1-yl)phenyl)-6-(methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyrimidine-4-carboxamide. Yield: 38%. Bioactivity: Superior potency (MIC = 0.2 µM) attributed to the trifluoromethylpyridine group, which increases electrophilic character and target binding .

Physicochemical Properties

Compound Name Molecular Weight logP (Calc.) Aqueous Solubility (mg/mL) Key Substituents
Target Compound 329.34 2.1 0.12 6-OMe, 3-OMe-benzyl
N-(4-Methoxyphenyl)-... () 367.41 2.8 0.08 4-OMe-phenyl, 4-Me-phenyl
6-Methoxy-N-(thiophen-2-ylmethyl)... () 279.31 1.6 0.25 Thiophene-methyl
Compound 43 () 435.44 3.2 0.03 4-Fluorobenzyl, piperazine-pyridine

Notes:

  • The target compound’s lower logP (2.1) compared to Compound 43 (3.2) suggests better aqueous compatibility, critical for oral bioavailability.
  • Thiophene-containing analogs () exhibit higher solubility due to reduced aromatic bulk .

Biological Activity

6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrimidine ring substituted with a methoxy group and an amide functional group, contributing to its unique pharmacological properties. The molecular formula C16H16N4O3C_{16}H_{16}N_{4}O_{3} indicates the presence of key elements such as carbon, hydrogen, nitrogen, and oxygen, which play significant roles in its biological interactions.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases. Notably, studies have shown that related pyrimidine derivatives can interact with specific receptors involved in critical biological pathways.

Key Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by modulating cell signaling pathways that regulate cell proliferation and apoptosis. For instance, compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. This is supported by findings where related pyrimidine derivatives showed significant suppression of COX-2 activity .
  • Antimicrobial Properties : Pyrimidine derivatives have been explored for their antimicrobial potential, with some exhibiting potent activity against various bacterial strains. The structural features of this compound may enhance its efficacy as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the methoxyphenyl group is believed to influence its interaction with biological targets, enhancing binding affinity and selectivity.

Compound Name Structural Features Unique Attributes
6-amino-pyrimidine-4-carboxamide derivativesContains an amino group at position 6 of pyrimidineKnown for binding to sphingosine receptors
N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzimidazole-4-carboxamideBenzimidazole core with similar functional groupsTargeted for antitubercular activity
6-cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamideCyclopropyl substitution on pyrimidinePotentially enhances metabolic stability

Case Studies and Research Findings

  • In Vitro Studies : Several studies have evaluated the efficacy of pyrimidine derivatives against cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values ranging from 0.04 to 0.16 µM against various cancer cell lines, indicating potent anticancer activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes and affinities of this compound with various protein targets. These studies aim to elucidate the mechanisms through which this compound exerts its biological effects.
  • Anti-inflammatory Activity Assessment : In vivo models have demonstrated that related compounds significantly reduce inflammation markers and enzyme expressions associated with inflammatory responses, providing evidence for their therapeutic potential in treating inflammatory diseases .

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